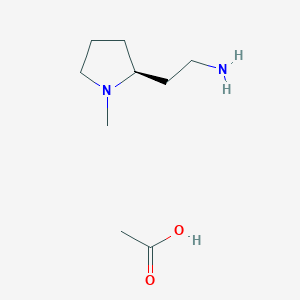
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate
Vue d'ensemble
Description
“(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine” is a compound with the CAS Number: 422545-95-7 . It has a molecular weight of 128.22 . It is a solid at room temperature and should be stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine” is 1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m0/s1 . The InChI key is PNHGJPJOMCXSKN-ZETCQYMHSA-N .Physical And Chemical Properties Analysis
“(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine” is a solid at room temperature . It has a molecular weight of 128.22 .Applications De Recherche Scientifique
Organocatalysis in Aldol Reactions
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate has been explored for its potential in organocatalysis. For instance, a novel organocatalyst, (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole, has shown to catalyze aldol reactions between acetone and various aldehydes with superior enantioselectivity, which could have implications for (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate in similar reactions (Tong et al., 2008).
DNA Binding and Nuclease Activity
The compound's structural analogs have been studied for their DNA binding and nuclease activity. For instance, Cu(II) complexes of tridentate ligands, which are structurally related to (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate, have demonstrated DNA binding propensity and nuclease activity, indicating a potential research avenue in genomics or pharmaceuticals (Kumar et al., 2012).
Tropane Alkaloid Biosynthesis
Research has also explored the role of related compounds in the biosynthesis of tropane alkaloids. Studies on 1-Methylpyrrolidine-2-acetic acid, a compound with structural similarities, found it is not an efficient precursor of tropane alkaloids, suggesting potential biosynthetic pathways for related compounds (Huang et al., 1996).
ACE2 Inhibition
In the context of cardiovascular and respiratory diseases, a study identified a compound structurally similar to (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate as an effective Angiotensin-converting enzyme 2 (ACE2) inhibitor. This highlights the potential of (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate in therapeutic applications related to hypertension and SARS infections (Huentelman et al., 2004).
One-Pot Tandem Catalysis
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate and its derivatives could be significant in one-pot tandem catalysis. A study using cationic Ir(I) complexes catalyzed the hydroamination of 4-pentyn-1-amine to form 2-methylpyrroline, indicating potential applications in chemical synthesis processes (Field et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
acetic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H4O2/c1-9-6-2-3-7(9)4-5-8;1-2(3)4/h7H,2-6,8H2,1H3;1H3,(H,3,4)/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASNBTHTFWNRFB-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1CCCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CN1CCC[C@H]1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



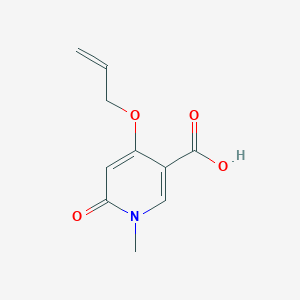
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)
![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)


![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)
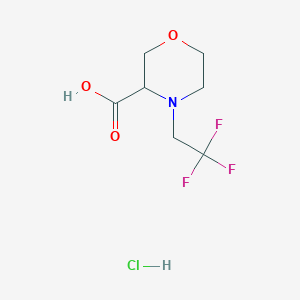

![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)
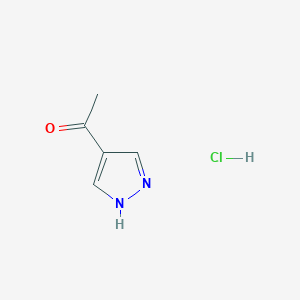
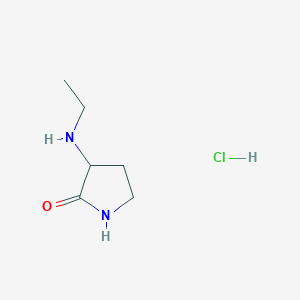
![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)